molecular formula C14H26Cl3N3 B2661120 (2S)-1-(4-benzylpiperazin-1-yl)propan-2-amine trihydrochloride CAS No. 1217812-40-2

(2S)-1-(4-benzylpiperazin-1-yl)propan-2-amine trihydrochloride

Cat. No.: B2661120
CAS No.: 1217812-40-2
M. Wt: 342.73
InChI Key: JMJAUPATSDRFAQ-JEZXJMRTSA-N
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Description

(2S)-1-(4-benzylpiperazin-1-yl)propan-2-amine trihydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety attached to a propan-2-amine backbone. The trihydrochloride form indicates the presence of three hydrochloride ions, which enhance the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(4-benzylpiperazin-1-yl)propan-2-amine trihydrochloride typically involves the following steps:

    Formation of Benzylpiperazine: The initial step involves the reaction of piperazine with benzyl chloride to form benzylpiperazine.

    Attachment of Propan-2-amine: The benzylpiperazine is then reacted with (S)-2-chloropropan-1-amine under basic conditions to form the desired compound.

    Formation of Trihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(4-benzylpiperazin-1-yl)propan-2-amine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or benzyl derivatives.

Scientific Research Applications

(2S)-1-(4-benzylpiperazin-1-yl)propan-2-amine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of receptor-ligand interactions and neurotransmitter pathways.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-1-(4-benzylpiperazin-1-yl)propan-2-amine trihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(4-methylpiperazin-1-yl)propan-2-amine trihydrochloride: Similar structure but with a methyl group instead of a benzyl group.

    (2S)-1-(4-phenylpiperazin-1-yl)propan-2-amine trihydrochloride: Contains a phenyl group instead of a benzyl group.

Uniqueness

(2S)-1-(4-benzylpiperazin-1-yl)propan-2-amine trihydrochloride is unique due to its benzyl group, which imparts distinct physicochemical properties and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2S)-1-(4-benzylpiperazin-1-yl)propan-2-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3.3ClH/c1-13(15)11-16-7-9-17(10-8-16)12-14-5-3-2-4-6-14;;;/h2-6,13H,7-12,15H2,1H3;3*1H/t13-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJAUPATSDRFAQ-JEZXJMRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CC2=CC=CC=C2)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCN(CC1)CC2=CC=CC=C2)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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